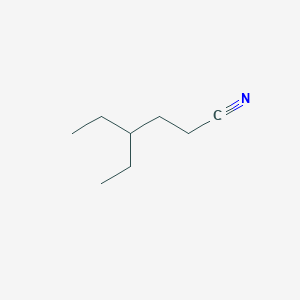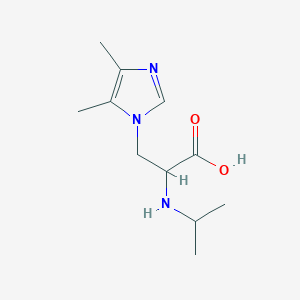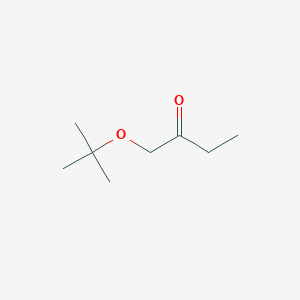
4-Ethylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of octane, featuring a six-carbon chain with an ethyl group attached to the fourth carbon and a nitrile group at the end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylhexanenitrile can be synthesized through various methods, including:
Hydrocyanation of Alkenes: This involves the addition of hydrogen cyanide (HCN) to an appropriate alkene, such as 4-ethyl-1-hexene, under catalytic conditions.
Amidation of Esters: Another method involves the conversion of 4-ethylhexanoic acid to its corresponding ester, followed by reaction with ammonia or an amine to form the nitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of nitriles derived from fatty acids. This process involves high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Analyse Chemischer Reaktionen
4-Ethylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: 4-ethylhexanoic acid or 4-ethylhexanamide.
Reduction: 4-ethylhexylamine.
Substitution: Various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
4-Ethylhexanenitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds use in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-ethylhexanenitrile exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product and its intended use.
Vergleich Mit ähnlichen Verbindungen
Butyronitrile (C4H7N)
Hexanenitrile (C6H11N)
Heptyl cyanide (C7H13N)
Isovaleronitrile (C5H9N)
Eigenschaften
CAS-Nummer |
82598-77-4 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
4-ethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XHUWROVEEFXLID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)






![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)


![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)


